molecular formula C9H11N5O2 B108328 N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide CAS No. 21047-89-2

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Cat. No.: B108328
CAS No.: 21047-89-2
M. Wt: 221.22 g/mol
InChI Key: CFIBTBBTJWHPQV-UHFFFAOYSA-N
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Description

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (CAS: 21047-89-2), also known as N2-isobutyrylguanine, is a heterocyclic compound with the molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol . Structurally, it consists of a purine core modified at the N2 position with an isobutyramide group (-CONH-iC₃H₇). This substitution confers distinct physicochemical properties, including a density of 1.6 ± 0.1 g/cm³ and stability under nitrogen at 2–8°C . The compound is commercially available at ≥98% purity and is utilized in pharmaceutical research, particularly in nucleoside analog synthesis .

Properties

IUPAC Name

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIBTBBTJWHPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N2-Isobutyrylguanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt a key Watson–Crick pairing interaction between the ligand and RNA. This interaction is crucial for the regulation of RNA synthesis.

Cellular Effects

N2-Isobutyrylguanine exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N2-Isobutyrylguanine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It disrupts a key Watson–Crick pairing interaction between the ligand and RNA, thereby inhibiting RNA synthesis.

Biological Activity

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known by its CAS number 21047-89-2, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

The molecular formula of this compound is C9H11N5O2C_9H_{11}N_5O_2, with a molecular weight of 221.22 g/mol. The compound features a purine structure, which is critical for its biological function. Key physicochemical properties include:

PropertyValue
Molecular Weight221.22 g/mol
Boiling PointNot available
Log P (octanol-water)Varies from -0.39 to 1.16
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3

This compound has been studied for its role as a potential inhibitor of various enzymes involved in nucleotide metabolism. Its structural similarity to purines suggests that it may interfere with purine synthesis pathways, impacting cellular proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis. For instance, benzamide riboside (a related compound) has been shown to reduce NADP and NADPH levels, destabilizing DHFR and subsequently inhibiting cancer cell growth .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives of purine compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example, compounds similar to this compound have shown promise in reducing cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Study on Purine Derivatives : A study focused on the synthesis and biological evaluation of various purine derivatives found that certain modifications could enhance the selectivity and potency against cancer cell lines. The findings suggested that this compound could serve as a lead compound for further development .
  • Inhibition of Enzymatic Activity : Research has indicated that this compound may inhibit specific kinases involved in tumorigenesis. In particular, studies showed that modifications at the isobutyramide moiety could enhance binding affinity to target enzymes, leading to improved therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide has been investigated for its potential therapeutic effects. Its structural similarity to purines allows it to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies demonstrated that modifications to the purine structure can enhance the efficacy against viral replication processes, making it a candidate for further development in antiviral therapies .

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly against enzymes involved in nucleotide metabolism. Its ability to mimic natural substrates allows it to inhibit key enzymes selectively.

Case Study: Inhibition of Adenosine Kinase

In vitro studies have reported that this compound acts as an inhibitor of adenosine kinase, an enzyme crucial for maintaining cellular energy levels. This inhibition can lead to altered energy metabolism and has implications for cancer treatment strategies .

Biochemical Research

The compound's interactions with nucleic acids have made it a subject of interest in biochemical research. It can serve as a model compound to study DNA/RNA binding affinities and the impact on gene expression.

Case Study: Binding Affinity Studies

Experimental data suggest that this compound binds selectively to certain RNA sequences, influencing transcriptional regulation. Such findings are critical for understanding gene regulation mechanisms and developing RNA-targeted therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituent/Modification Similarity Score*
This compound (21047-89-2) C₉H₁₁N₅O₂ 221.22 N2-isobutyramide 0.68 (self)
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (261506-45-0) C₈H₁₀N₅O₄Na·2H₂O 331.27 Sodium salt, ethoxy-methanol side chain 0.65
N-(6-Oxo-3,7-dihydropurin-2-yl)acetamide (19962-37-9) C₇H₇N₅O₂ 193.17 N2-acetamide (smaller acyl group)
2-Amino-7-methyl-1H-purin-6(7H)-one (578-76-7) C₆H₇N₅O 165.15 N7-methyl, no acyl modification 0.63

*Similarity scores calculated using structural fingerprinting (Tanimoto coefficient) .

Key Differences :

  • Solubility : The sodium salt 261506-45-0 exhibits enhanced aqueous solubility due to its ionic character, unlike the neutral isobutyramide derivative .
  • Biological Relevance : The N7-methyl group in 578-76-7 mimics naturally occurring methylated purines, whereas 21047-89-2’s acyl modification is synthetic and tailored for stability .

Q & A

Q. What methodologies support the integration of this compound into broader chemical or biological systems (e.g., drug delivery, environmental fate)?

  • Methodological Answer : For drug delivery, study encapsulation efficiency in nanocarriers (DLS, TEM) and release kinetics (dialysis membrane models). For environmental studies, apply LC-MS/MS to track degradation in simulated ecosystems (e.g., OECD 308 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
Reactant of Route 2
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

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